8-Iodoisoquinolin-3-amine
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Overview
Description
8-Iodoisoquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7IN2. It is a derivative of isoquinoline, where an iodine atom is substituted at the 8th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoisoquinolin-3-amine can be achieved through several methods. One common approach involves the iodination of isoquinolin-3-amine. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Iodoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and aryl-alkyne derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases
Major Products Formed
Substitution: Formation of azidoisoquinoline or cyanoisoquinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
8-Iodoisoquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Iodoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can act as a ligand for various enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amine group at the 8th position instead of iodine.
Isoquinolin-3-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromoisoquinolin-3-amine: Similar to 8-Iodoisoquinolin-3-amine but with a bromine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its reactivity in substitution and coupling reactions compared to its bromine and chlorine analogs .
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) |
InChI Key |
WTLIMGAZTZNKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)I)N |
Origin of Product |
United States |
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